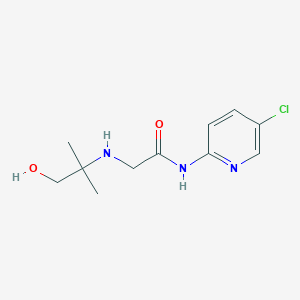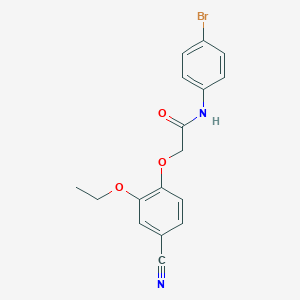
N-(2-fluorobenzyl)-N'-(4-fluorophenyl)ethanediamide
描述
N-(2-fluorobenzyl)-N'-(4-fluorophenyl)ethanediamide, also known as FBE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FBE is a derivative of ethanediamide, and its unique chemical properties make it a promising candidate for various research applications.
作用机制
The mechanism of action of N-(2-fluorobenzyl)-N'-(4-fluorophenyl)ethanediamide involves its ability to bind to specific biological molecules and emit fluorescent light upon excitation. This compound has a high affinity for certain amino acids such as cysteine and histidine, which allows it to selectively label proteins and peptides in biological systems. The fluorescence emitted by this compound can then be detected and quantified using various imaging techniques such as confocal microscopy or flow cytometry.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on biological systems. Studies have demonstrated that this compound does not interfere with cellular processes or cause any significant toxicity at the concentrations used in research applications. This makes it a safe and reliable tool for studying biological systems.
实验室实验的优点和局限性
One of the major advantages of N-(2-fluorobenzyl)-N'-(4-fluorophenyl)ethanediamide is its high sensitivity and selectivity for labeling biological molecules. This compound can be easily incorporated into various biological systems without significantly altering their function or structure. Additionally, this compound has a high quantum yield and can be easily detected using various imaging techniques.
However, there are also some limitations to the use of this compound in lab experiments. One major limitation is its cost, as this compound is a relatively expensive compound compared to other fluorescent probes. Additionally, this compound has a relatively short half-life and can degrade over time, which can limit its usefulness in certain applications.
未来方向
There are several potential future directions for the use of N-(2-fluorobenzyl)-N'-(4-fluorophenyl)ethanediamide in scientific research. One promising area is the development of this compound-based sensors for detecting specific biological molecules such as enzymes or metabolites. This compound could also be used in the development of new diagnostic tools for detecting diseases such as cancer or infectious diseases.
Another potential future direction is the development of this compound-based therapeutics for treating various diseases. This compound has been shown to have minimal toxicity and could potentially be used as a drug delivery system for targeting specific cells or tissues in the body.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various areas of scientific research. Its unique chemical properties make it a valuable tool for studying biological systems, and its safety and reliability make it an attractive option for researchers. With further research and development, this compound could have a significant impact on the fields of biology, medicine, and biotechnology.
科学研究应用
N-(2-fluorobenzyl)-N'-(4-fluorophenyl)ethanediamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of this compound as a fluorescent probe for imaging biological systems. This compound has a high quantum yield and can be easily incorporated into various biological molecules such as proteins, nucleic acids, and lipids. This makes it a valuable tool for studying biological processes such as protein-protein interactions, gene expression, and cellular signaling pathways.
属性
IUPAC Name |
N'-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c16-11-5-7-12(8-6-11)19-15(21)14(20)18-9-10-3-1-2-4-13(10)17/h1-8H,9H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAXCPLWNIMXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)piperidine](/img/structure/B4394692.png)
![N-[3-(allyloxy)phenyl]-4-nitrobenzamide](/img/structure/B4394711.png)
![N-{2-[(3-methylbenzoyl)amino]ethyl}nicotinamide](/img/structure/B4394712.png)

![ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B4394726.png)
acetyl]amino}benzoate](/img/structure/B4394738.png)



![2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4394764.png)
![1-cyclohexyl-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4394775.png)
![N-(4-fluorophenyl)-2-methoxy-5-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4394779.png)
![2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}nicotinonitrile](/img/structure/B4394788.png)

